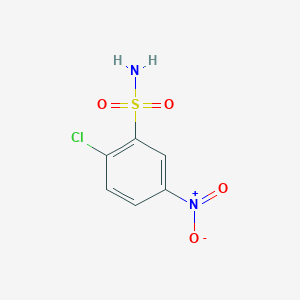

Carbonic Acid 2,5-Dioxopyrrolidin-1-yl (S)-Tetrahydrofuran-3-yl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to the “Carbonic Acid 2,5-Dioxopyrrolidin-1-yl (S)-Tetrahydrofuran-3-yl Ester” often involves palladium-catalyzed oxidative carbonylation reactions, as demonstrated by Gabriele et al. (2012), who described the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters via direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives under mild conditions (Gabriele et al., 2012). This method provides an efficient pathway to synthesize complex esters through a sequential process involving heterocyclization, alkoxycarbonylation, and dehydration, using oxygen as the external oxidant.

Molecular Structure Analysis

The molecular structure of compounds like “Carbonic Acid 2,5-Dioxopyrrolidin-1-yl (S)-Tetrahydrofuran-3-yl Ester” can be elucidated using various analytical techniques, including X-ray diffraction (XRD). For instance, the crystal structure of a related compound was detailed by Toze et al. (2015), revealing a fused tetracyclic system with specific ring conformations (Toze et al., 2015). Such structural analyses provide insights into the compound's stereochemistry and spatial arrangement, which are critical for understanding its reactivity and properties.

Chemical Reactions and Properties

Compounds of this nature participate in various chemical reactions, primarily due to the functional groups present in their structure. The presence of ester and dioxopyrrolidinyl groups opens pathways for selective reactions, including esterification, hydrolysis, and protection-deprotection strategies critical in synthetic organic chemistry. For example, Lebel (2013) discussed the use of a related compound for selective Troc-protection of amino groups, highlighting its utility in synthetic applications (Lebel, 2013).

科学的研究の応用

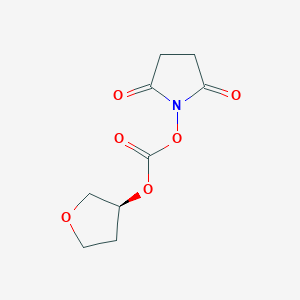

One compound that is similar to “Carbonic Acid 2,5-Dioxopyrrolidin-1-yl (S)-Tetrahydrofuran-3-yl Ester” is "(E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate" . This compound is used in the synthesis of vancomycin-TCO . Vancomycin-TCO can bind to the cell wall of gram-positive bacteria, which can subsequently react with tetrazine (Tz) decorated magneto-fluorescent nanoparticles orthogonally . This bioorthogonal labeling method is useful for the detection of gram-positive bacteria .

One compound that is similar to “Carbonic Acid 2,5-Dioxopyrrolidin-1-yl (S)-Tetrahydrofuran-3-yl Ester” is "(E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate" . This compound is used in the synthesis of vancomycin-TCO . Vancomycin-TCO can bind to the cell wall of gram-positive bacteria, which can subsequently react with tetrazine (Tz) decorated magneto-fluorescent nanoparticles orthogonally . This bioorthogonal labeling method is useful for the detection of gram-positive bacteria .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) [(3S)-oxolan-3-yl] carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO6/c11-7-1-2-8(12)10(7)16-9(13)15-6-3-4-14-5-6/h6H,1-5H2/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWUNSFFYCOVPE-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1OC(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459464 |

Source

|

| Record name | 1-[({[(3S)-Oxolan-3-yl]oxy}carbonyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbonic Acid 2,5-Dioxopyrrolidin-1-yl (S)-Tetrahydrofuran-3-yl Ester | |

CAS RN |

138499-08-8 |

Source

|

| Record name | 1-[({[(3S)-Oxolan-3-yl]oxy}carbonyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B17320.png)

![3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline](/img/structure/B17338.png)

![5-(Chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole](/img/structure/B17350.png)

![2-Chloro-1-[(1R,3S,4S,5S,8S)-4,8-dihydroxy-3-methoxy-2-oxa-6-azabicyclo[3.2.1]octan-6-YL]ethanone](/img/structure/B17356.png)